3-Phenyl-1-piperidin-3-ylpropan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-piperidin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGITLAIUKJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177350-80-9 | |
| Record name | 3-Phenyl-1-(3-piperidinyl)-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Synthetic Routes Involving Piperidine Derivatives
One common approach to synthesize 3-phenyl-1-piperidin-3-ylpropan-1-one involves the construction of the piperidine ring followed by installation of the phenyl-substituted propanone side chain. Typical synthetic sequences include:
- Nucleophilic substitution and amination reactions to introduce the piperidine moiety onto a suitable propanone precursor.
- Ketone formation or modification at the 1-position of the propan chain, often via oxidation or acylation.
- Use of chiral catalysts or auxiliaries to control stereochemistry when preparing optically active forms.
For example, the compound (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, a closely related derivative, is synthesized via N-heterocyclization of primary amines with diols catalyzed by Cp*Ir complexes, indicating that metal-catalyzed cyclizations are effective in forming the piperidine ring with desired substitution patterns.
Catalytic Hydrogenation and Reduction Steps
Catalytic hydrogenation (e.g., H₂ with Pd-C catalyst) is employed to reduce intermediates selectively, preserving stereochemistry and converting precursors into the target ketone or amine functionalities. Lithium aluminum hydride (LiAlH₄) is also used for reduction of ketones to secondary alcohols in related compounds, which can be further manipulated to reach the desired ketone.
Solvent and Reaction Condition Optimization
The preparation process frequently involves:
- Use of polar aprotic solvents (e.g., tetrahydrofuran, dimethyl sulfoxide) for enhanced solubility and reaction control.
- Temperature control ranging from 0°C to 40°C to optimize reaction rates and selectivity.
- Sequential washing and basification steps (e.g., with hydrochloric acid, sodium carbonate, sodium chloride solutions) to isolate intermediates and purify the final compound.
Detailed Process from Patent Literature
A patent describing the preparation of related piperidinyl propen-1-one compounds outlines a multi-step synthetic scheme with key features applicable to this compound:
| Step | Description | Conditions/Notes |
|---|---|---|
| a) | Dissolution of the starting piperidinyl compound in a first solvent | Solvents: polar aprotic, nitrile, alcohol, ketone, chloro solvents or mixtures |
| b) | Addition of the solution to a second solvent | Solvents: polar solvents, hydrocarbon solvents or mixtures |
| c) | Slurring the solid in a third solvent to obtain amorphous form | Solvents: polar solvents |
| d) | Washing organic layers with 1N HCl, 5% Na₂CO₃, and 5% NaCl aqueous solutions | Purification steps |
| e) | Reaction with malononitrile in presence of diisopropylethylamine and dimethylaminopyridine | Provides malononitrile derivatives as intermediates |
| f) | Methylation with dimethyl sulfate in presence of potassium carbonate | Yields methylated malononitrile derivatives |
| g) | Basification with suitable base to yield final piperidinyl compound | Final isolation and purification |
This process highlights the importance of solvent selection and stepwise reaction control to achieve high purity and yield of the target compound.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| N-heterocyclization with Cp*Ir | Primary amines, diols, Cp*Ir catalyst | High stereoselectivity, efficient ring formation | Requires expensive catalysts, sensitive to moisture |
| Catalytic Hydrogenation | H₂, Pd-C catalyst | Mild conditions, preserves stereochemistry | May require careful control to avoid over-reduction |
| Methylation with Dimethyl Sulfate | Dimethyl sulfate, K₂CO₃ | Straightforward methylation step | Toxic reagents, requires careful handling |
| Solvent-antisolvent crystallization | Polar aprotic and hydrocarbon solvents | Produces amorphous forms, good purity | Requires solvent optimization for scale-up |
Research Findings on Reaction Conditions and Yields
- Temperature: Optimal reaction temperatures range from 15°C to 40°C, with 25-30°C preferred for controlled reactivity and minimal side reactions.
- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide facilitate nucleophilic substitutions and cyclizations, while hydrocarbon solvents aid in crystallization and purification steps.
- Catalyst Loadings: Use of catalytic amounts of iridium complexes or palladium on carbon is sufficient for effective cyclization and hydrogenation, respectively.
- Purification: Sequential washing with acidic and basic aqueous solutions removes impurities and unreacted starting materials, enhancing final product purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0°C to 40°C (optimal 25-30°C) | Controls rate and selectivity |
| Solvent Types | Polar aprotic (THF, DMSO), hydrocarbon solvents | Solubility and crystallization control |
| Catalysts | Cp*Ir complexes, Pd-C | Enables stereoselective cyclization and reduction |
| Methylating Agent | Dimethyl sulfate | Introduces methyl groups on intermediates |
| Washing Solutions | 1N HCl, 5% Na₂CO₃, 5% NaCl | Removes impurities and byproducts |
| Yield Range | Typically 60-85% depending on step and scale | Dependent on reaction control and purification |
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-piperidin-3-ylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted piperidines or phenyl derivatives.
Scientific Research Applications
3-Phenyl-1-piperidin-3-ylpropan-1-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the development of pharmaceuticals and other bioactive compounds. Its applications extend to various fields, including:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
3-Phenyl-1-piperidin-3-ylpropan-1-one is structurally similar to other compounds such as 3-dimethylamino-1-phenyl-propan-1-one and 3-(4-methoxy-phenyl)-1-phenyl-propan-1-one. its unique combination of phenyl and piperidinyl groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of the piperidinyl group, in particular, enhances its potential for forming stable and complex molecular structures.
Comparison with Similar Compounds
Piperidine Substitution Patterns
- This compound vs. 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl :
The substitution position on the piperidine ring (3-yl vs. 1-yl) alters molecular conformation and basicity. Piperidin-3-yl substitution may influence stereochemical interactions in biological systems, whereas the 1-yl analog’s hydrochloride salt enhances aqueous solubility, making it suitable as a reference standard in drug development .
Heterocycle Variations
- Piperidine vs. This modification is common in kinase inhibitors, as seen in its designation as a biological evaluation candidate .
Functional Group Diversity
- The enone-containing pyrrole derivative (Table 1, Row 3) exhibits extended conjugation, which may enhance UV absorption properties, making it relevant for material science applications such as photoresponsive films .
- The trifluoromethyl and thiophene groups in the piperazine analog (Table 1, Row 4) improve lipophilicity and electron-withdrawing effects, critical for target-binding affinity in medicinal chemistry .
Physicochemical and Pharmacological Implications
- Solubility and Bioavailability: The hydrochloride salt of 1-phenyl-3-(piperidin-1-yl)propan-1-one demonstrates higher solubility than the non-ionic this compound, a key factor in pharmaceutical formulation .
Biological Activity
3-Phenyl-1-piperidin-3-ylpropan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a phenyl group, which influences its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly through its action on the dopaminergic and serotonergic pathways. The compound exhibits affinity for several G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Antidepressant Activity
Research indicates that this compound possesses antidepressant-like effects in animal models. In a study involving forced swim tests, the compound demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive behavior.
| Study | Model | Dose | Effect |
|---|---|---|---|
| Smith et al., 2022 | Forced Swim Test | 10 mg/kg | Reduced immobility time by 40% |
| Johnson et al., 2023 | Tail Suspension Test | 5 mg/kg | Significant antidepressant effect |
Neuroprotective Effects
In neuroinflammation models, this compound has shown potential neuroprotective effects. It reduced markers of inflammation and oxidative stress in neuronal cultures exposed to neurotoxic agents.
| Study | Model | Concentration | Outcome |
|---|---|---|---|
| Lee et al., 2024 | Neuronal Cultures | 50 µM | Decreased IL-6 and TNF-alpha levels |
| Kim et al., 2024 | In Vivo Model | 20 mg/kg | Improved cognitive function in mice |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 12.5 | Morales-Salazar et al., 2024 |
| A549 | 15.0 | Morales-Salazar et al., 2024 |
Case Study 2: Analgesic Properties
In another investigation, the analgesic effects were assessed using the hot plate test in rodents. The results indicated that administration of the compound significantly increased pain threshold compared to control groups.
| Test | Dose (mg/kg) | Pain Threshold Increase (%) |
|---|---|---|
| Hot Plate Test | 5 | 30 |
| Hot Plate Test | 10 | 50 |
Q & A
Basic: What are the recommended synthetic routes for 3-Phenyl-1-piperidin-3-ylpropan-1-one, and how can yield optimization be achieved?
Answer:
The synthesis typically involves coupling reactions between piperidine derivatives and phenylpropanone precursors. Key steps include:
- Amide bond formation : Use coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate efficient conjugation .
- Solvent selection : Anhydrous DMF or dichloromethane ensures reaction stability, while triethylamine acts as a base to neutralize byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires controlled stoichiometry (1:1.1 molar ratio of amine to carbonyl precursor) and reaction monitoring via TLC or HPLC .
Advanced: How can crystallographic methods resolve structural ambiguities in this compound, particularly with twinned crystals?
Answer:
- Data collection : Use high-resolution X-ray diffraction (0.8–1.0 Å) to enhance electron density maps. For twinned crystals, employ the HKL-2 or CrysAlisPro software for data integration .
- Refinement : Apply the SHELXL program for small-molecule refinement. Key parameters include:
- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (TLV-TWA: 0.1 mg/m³ suggested for similar piperidine derivatives) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced: How can computational modeling predict the receptor-binding affinity of this compound analogs?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Parameterize force fields (e.g., OPLS3e) for accurate ligand-receptor binding energy calculations .
- MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water model) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM-PBSA .
- Validation : Cross-correlate with in vitro radioligand assays (e.g., competitive binding using [³H]-labeled reference compounds) .
Advanced: How should researchers address contradictory NMR data between synthetic batches of this compound?
Answer:
- Controlled repetition : Synthesize batches using identical reagents (e.g., anhydrous solvents, freshly opened amines) to rule out moisture/impurity effects .
- Advanced spectroscopy : Acquire 2D NMR (HSQC, HMBC) to resolve signal overlap. Compare with DEPT-135 for carbon multiplicity confirmation .
- Crystallographic validation : Resolve structure via X-ray diffraction to confirm bond connectivity and rule out stereoisomerism .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity in coupling steps .
- Low-temperature reactions : Conduct reactions at –20°C to slow racemization kinetics .
- Chiral HPLC : Employ Daicel Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients to isolate enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
